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Cat. No.: B1674416 Get Quote

An In-depth Technical Guide to Galunisertib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Galunisertib (also known as LY2157299 monohydrate) is a first-in-class, orally bioavailable

small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I

(TGFβRI/ALK5) kinase.[1] Developed by Eli Lilly and Company, it has been a subject of

extensive preclinical and clinical research for its potential therapeutic applications in oncology.

[2][3] TGF-β signaling is a critical pathway in tumorigenesis, contributing to tumor proliferation,

invasion, metastasis, angiogenesis, and immune evasion.[4][5] Galunisertib represents a

targeted approach to disrupt these processes by selectively blocking the canonical TGF-

β/SMAD signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental data related to

Galunisertib monohydrate.

Chemical Structure and Properties
Galunisertib belongs to the dihydropyrrolopyrazole class of heterocyclic compounds.[1][2] Its

chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-
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yl]quinoline-6-carboxamide monohydrate.[6] The synthesis of Galunisertib has been described

as a four-step convergent approach.[2][6]

Physicochemical Properties
Property Value Reference

Chemical Formula C₂₂H₁₉N₅O (anhydrous)

Molecular Weight 369.42 g/mol (anhydrous) [7]

CAS Number 700874-72-2 (anhydrous) [1]

DrugBank ID DB11911 [1]

Chemical Class
Dihydropyrrolopyrazole,

Quinoline Carboxamide
[2][8]

In Vitro Inhibitory Activity
Galunisertib is a potent and selective inhibitor of TGFβRI kinase, also known as Activin

Receptor-Like Kinase 5 (ALK5).[2][9] It also shows activity against other related kinases.

Target IC₅₀ (µM) Ki (nM) Reference(s)

TGFβRI (ALK5) 0.172 86 [2][6]

ALK4 (ACVR1B) 0.08 - [2]

TGFβRII 0.21 - 2 - [2][6]

ACVR2B 0.69 - [2]

ALK6 (BMPR1B) 0.47 - [2]

Mechanism of Action
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In

early stages, it can act as a tumor suppressor, while in advanced stages, it promotes tumor

progression.[4] Galunisertib's mechanism of action is centered on the specific inhibition of the

TGF-βRI kinase, which is a critical component of the canonical signaling pathway.[4][10]
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The TGF-β Signaling Cascade:

Ligand Binding: TGF-β ligands (TGF-β1, -β2, -β3) bind to the TGF-β type II receptor

(TGFβRII).[11]

Receptor Complex Formation: This binding event recruits and forms a complex with the

TGF-β type I receptor (TGFβRI/ALK5).[12]

Phosphorylation and Activation: TGFβRII, a constitutively active kinase, phosphorylates and

activates the kinase domain of TGFβRI.[12]

SMAD Phosphorylation: The activated TGFβRI then phosphorylates the downstream

signaling proteins SMAD2 and SMAD3.[4][11]

SMAD Complex Formation & Nuclear Translocation: Phosphorylated SMAD2/3 forms a

complex with SMAD4. This complex translocates into the nucleus.[12]

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor,

regulating the expression of target genes involved in cell proliferation, differentiation,

migration, and immune response.[12]

Inhibition by Galunisertib: Galunisertib acts as a competitive inhibitor at the ATP-binding site of

the TGFβRI kinase domain.[2][6] By blocking this site, Galunisertib prevents the

phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling

cascade.[4][5] This inhibition leads to several anti-tumor effects:

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) and Migration: TGF-β is a known

promoter of EMT, a process that increases cancer cell motility and invasion. Galunisertib has

been shown to inhibit TGF-β-driven EMT and cell migration in vitro.[2][6]

Reversal of Immune Suppression: TGF-β creates an immunosuppressive tumor

microenvironment by inhibiting the function of immune cells like CD8+ T cells and Natural

Killer (NK) cells.[2] Galunisertib can reverse this suppression, restoring the secretion of IFNγ

and granzyme B by these immune cells.[2][10]

Inhibition of Tumor Growth: By blocking the pro-tumorigenic effects of TGF-β, Galunisertib

has demonstrated tumor growth delay in various preclinical cancer models, including those
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for breast, lung, and pancreatic cancer.[2][4]
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Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.

Experimental Protocols & Results
In Vitro pSMAD Inhibition Assay
Objective: To determine the in vitro potency of Galunisertib in inhibiting TGF-β-induced

phosphorylation of SMAD2.

Methodology:

Cell Culture: Murine triple-negative breast cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are

cultured under standard conditions.[2]

Treatment: Cells are treated with increasing concentrations of Galunisertib (e.g., 0.20 - 10

μM).[2]

Stimulation: Following incubation with the inhibitor, cells are stimulated with TGF-β1 ligand to

induce SMAD2 phosphorylation.[2]
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Lysis and Analysis: Cells are lysed, and the levels of phosphorylated SMAD2 (pSMAD2) and

total SMAD2 (tSMAD) are quantified using an Enzyme-Linked Immunosorbent Assay

(ELISA) or Western Blot.[2]

Data Analysis: The percentage inhibition of pSMAD2 is calculated relative to cells treated

with TGF-β1 alone. IC₅₀ values are determined from the dose-response curve.[2]

Key Results: Galunisertib demonstrated dose-dependent inhibition of TGF-β1-induced pSMAD

in various cell lines with the following IC₅₀ values:

4T1-LP cells: 1.765 µM[2]

EMT6-LM2 cells: 0.8941 µM[2]
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Caption: Workflow for the in vitro pSMAD inhibition assay.

In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor activity of Galunisertib in animal models.

Methodology:
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Animal Models: Immune-competent (e.g., BALB/c) or immune-compromised (e.g., athymic

nu/nu) mice are used.[2]

Tumor Implantation: Human or murine cancer cells (e.g., Calu6, 4T1) are injected

subcutaneously into the flank of the mice to establish tumors.[2]

Treatment Regimen: Once tumors are established, mice are treated with Galunisertib,

typically administered by oral gavage. A common dosing schedule is 75 mg/kg twice daily.[2]

[13]

Monitoring: Tumor volume is measured regularly. Pharmacodynamic markers, such as

pSMAD levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), are also

assessed at various time points post-treatment.[2]

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in

treated versus control groups. Pharmacokinetic/pharmacodynamic (PK/PD) relationships are

established by correlating drug exposure with target inhibition (pSMAD levels).[2]

Key Results:

Galunisertib monotherapy demonstrated significant tumor growth delay in 4T1, MX1 (human

breast cancer), and Calu6 (human lung cancer) models.[2]

A strong correlation was found between Galunisertib-dependent inhibition of pSMAD in

tumor tissues and in PBMCs, suggesting PBMCs can be used as a surrogate tissue for

assessing pharmacodynamic effects.[2]

The total effective dose to inhibit 50% of pSMAD (TED₅₀) and the total effective

concentration for 50% inhibition (TEC₅₀) were calculated to optimize dosing schedules.[6]

In Vivo Model TED₅₀ (mg/kg) TEC₅₀ (µM) Reference

EMT6-LM2 19.7 0.34 [6]

Calu6 15.6 0.30 [6]

Clinical Development and Status
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Galunisertib has been investigated in numerous clinical trials for various cancers, including

glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in

combination with other agents like lomustine, gemcitabine, and nivolumab.[4][11][14] An

intermittent dosing regimen (14 days on, 14 days off) was established to manage potential

cardiac toxicities observed in preclinical long-term exposure studies.[4][5] Despite promising

preclinical data and evidence of target engagement in patients, Eli Lilly discontinued the

development of Galunisertib in January 2020 as part of a strategic portfolio review.[1][3]

Conclusion
Galunisertib monohydrate is a potent and selective small molecule inhibitor of the TGF-βRI

kinase. Its mechanism of action, involving the direct inhibition of the canonical SMAD signaling

pathway, has been well-characterized. Preclinical studies have provided a strong rationale for

its use in oncology by demonstrating its ability to inhibit tumor growth, block metastasis-related

processes like EMT, and reverse immune suppression. While its clinical development has been

discontinued, the extensive research on Galunisertib has significantly advanced the

understanding of TGF-β pathway inhibition as a therapeutic strategy in cancer and provides a

valuable case study for the development of future targeted therapies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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